molecular formula C9H11ClN4 B1430075 phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride CAS No. 1432680-52-8

phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No. B1430075
M. Wt: 210.66 g/mol
InChI Key: DABFFDNQUGVZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound with the CAS Number: 1432680-52-8 . It has a molecular weight of 210.67 . The IUPAC name for this compound is phenyl (4H-1,2,4-triazol-3-yl)methanamine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is 1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 210.67 . More specific physical and chemical properties such as solubility, density, and boiling point are not available in the retrieved data.

Scientific Research Applications

Antiviral and Antitumoral Activity

A study by Jilloju et al. (2021) discusses the synthesis of a series of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol. These compounds exhibited promising in vitro antiviral and antitumoral activities. The structural modifications on the phenyl moiety allowed tuning of biological properties toward antiviral or antitumoral activity, highlighting the versatility of such compounds in drug development.

Nonlinear-Optical (NLO) Properties

Maza et al. (2020) reported on the synthesis, structural investigation, and NLO properties of three Schiff bases containing halogens and triazole moieties Maza et al., 2020. These compounds demonstrate the potential use of triazole derivatives in the development of new materials for nonlinear optical applications due to their favorable electronic and structural properties.

Corrosion Inhibition

Bentiss et al. (2007) explored the use of 4H-triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions Bentiss et al., 2007. The study concluded that these compounds are effective in protecting mild steel against corrosion, attributing their efficiency to the type and nature of substituents in the inhibitor molecule. This application signifies the importance of triazole derivatives in industrial applications where corrosion resistance is crucial.

Biomimetic Structures

Gardner et al. (2008) synthesized tris(triazolyl)borate ligands to investigate their potential for hydrogen bonding and improved solubility in hydrophilic solvents for biomimetic applications Gardner et al., 2008. The study demonstrates the ability of triazole derivatives to mimic biological structures and interactions, which could be beneficial in designing new drugs or studying biological processes.

Anticancer Agents

Panathur et al. (2013) designed and synthesized a library of 1,2,4-triazole derivatives as potential anticancer leads Panathur et al., 2013. These compounds showed promising growth inhibitory actions against cancer cell lines at lower micro molar concentrations, indicating the potential of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride derivatives in cancer therapy.

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for research on phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the observed activity of some triazole derivatives against cancer cell lines , these compounds could be of interest in the development of new therapeutic agents.

properties

IUPAC Name

phenyl(1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABFFDNQUGVZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
Reactant of Route 4
phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
Reactant of Route 5
phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
Reactant of Route 6
phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.